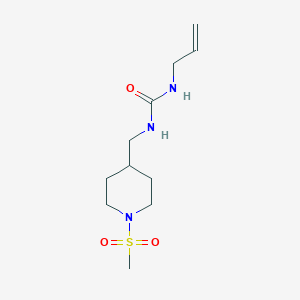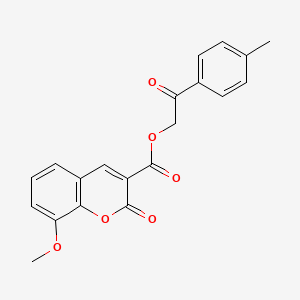
1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea” is a chemical compound that is utilized in diverse scientific investigations due to its unique properties and potential applications across various fields, including medicine, materials science, and environmental studies. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Wissenschaftliche Forschungsanwendungen
Aryl Ketone Catalyzed Radical Allylation
A study by Kamijo et al. (2016) illustrates the catalytic introduction of an allyl group at nonacidic C(sp3)-H bonds under photoirradiation, showcasing a method where 1,2-bis(phenylsulfonyl)-2-propene serves as an allyl source. This process enables chemoselective allylation of various substances including alkanes and alcohols under neutral conditions, catalyzed solely by an organic molecule, demonstrating a significant application in the modification of molecular structures through radical allylation [Kamijo et al., 2016].
Preparation and Characterization of New Monomers
Research conducted by Pan et al. (1994) focused on the synthesis of new monomers, including a compound related to 1-Allyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea. These monomers were prepared via a reaction involving 4-amino-2,2,6,6-tetramethyl piperidine and allyl isocyanate, leading to substances characterized for their potential in polymer degradation and stability. The study contributes to the understanding of novel monomers’ synthesis and their properties, indicating the chemical's application in material science [Pan et al., 1994].
Methyltrioxorhenium-Catalyzed Epoxidations
Owens and Abu‐Omar (2000) explored the epoxidation of alkenes and allylic alcohols in ambient-temperature ionic liquid using methyltrioxorhenium and urea hydrogen peroxide, achieving excellent conversions and selectivities. This highlights the compound's role in facilitating efficient epoxidation reactions, a critical process in the synthesis of epoxides from various substrates, showing its relevance in green chemistry applications [Owens & Abu‐Omar, 2000].
Degradation of Sulfonylurea Herbicides
Saha and Kulshrestha (2002) studied the degradation of sulfosulfuron, a sulfonylurea herbicide, revealing how environmental factors influence its stability. This research provides insights into the environmental behavior of sulfonylurea compounds, including those structurally related to this compound, underscoring the importance of understanding chemical degradation in agricultural settings [Saha & Kulshrestha, 2002].
Eigenschaften
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3S/c1-3-6-12-11(15)13-9-10-4-7-14(8-5-10)18(2,16)17/h3,10H,1,4-9H2,2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTMKIWBCAIPNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2722238.png)
![2-Chloro-N-[(5-chloro-1,2-benzothiazol-3-yl)methyl]propanamide](/img/structure/B2722240.png)




![4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2722247.png)
![3-[(2-fluorophenyl)methyl]-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2722249.png)




![N-(3,4-difluorophenyl)-2-((4-oxo-3-(4-propoxybenzyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2722260.png)

